molecular formula C23H37N5O9 B025438 N(gamma)-(Octyl)glutaminyl-uracil polyoxin C CAS No. 100566-82-3

N(gamma)-(Octyl)glutaminyl-uracil polyoxin C

Cat. No. B025438
M. Wt: 527.6 g/mol
InChI Key: YQGYFFJGEABGAY-CAFBTOGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(gamma)-(Octyl)glutaminyl-uracil polyoxin C is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is primarily used as an antibiotic, but recent studies have shown that it has various other biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C involves the inhibition of cell wall synthesis in bacteria and fungi. This compound binds to the cell wall precursors, preventing their incorporation into the cell wall. This results in the disruption of the cell wall structure and ultimately leads to cell death.

Biochemical And Physiological Effects

In addition to its antimicrobial properties, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several other biochemical and physiological effects. Recent studies have shown that this compound can modulate the immune response in animals, potentially making it a candidate for the treatment of autoimmune diseases. Additionally, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in lab experiments is its broad-spectrum antibiotic activity. This makes it a useful tool for studying bacterial and fungal infections. Additionally, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several other biochemical and physiological effects, making it a useful tool for studying immune and inflammatory responses.
One of the limitations of using N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, making it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the use of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in scientific research. One potential direction is the development of new antibiotics based on the structure of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly its potential use in the treatment of autoimmune and inflammatory diseases.
Conclusion
In conclusion, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound has broad-spectrum antibiotic activity and has several other biochemical and physiological effects. While there are limitations to its use in lab experiments, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several potential future directions, including the development of new antibiotics and the investigation of its potential use in the treatment of autoimmune and inflammatory diseases.

Synthesis Methods

The synthesis of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C involves the use of several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted to N(gamma)-(Octyl)glutaminyl-uracil polyoxin C through a series of chemical reactions. The process is complex and involves the use of various reagents and solvents. The yield of the synthesis process is dependent on several factors, including reaction conditions and the purity of the starting materials.

Scientific Research Applications

N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several potential applications in scientific research. One of the primary uses of this compound is as an antibiotic. It has been shown to be effective against a range of bacteria, including gram-positive and gram-negative bacteria. Additionally, recent studies have shown that N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has antifungal properties, making it a potential candidate for the treatment of fungal infections.

properties

CAS RN

100566-82-3

Product Name

N(gamma)-(Octyl)glutaminyl-uracil polyoxin C

Molecular Formula

C23H37N5O9

Molecular Weight

527.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(octylamino)-5-oxopentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C23H37N5O9/c1-2-3-4-5-6-7-11-25-14(29)9-8-13(24)20(33)27-16(22(34)35)19-17(31)18(32)21(37-19)28-12-10-15(30)26-23(28)36/h10,12-13,16-19,21,31-32H,2-9,11,24H2,1H3,(H,25,29)(H,27,33)(H,34,35)(H,26,30,36)/t13-,16-,17-,18+,19+,21+/m0/s1

InChI Key

YQGYFFJGEABGAY-CAFBTOGLSA-N

Isomeric SMILES

CCCCCCCCNC(=O)CC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

SMILES

CCCCCCCCNC(=O)CCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Canonical SMILES

CCCCCCCCNC(=O)CCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Other CAS RN

100566-82-3

synonyms

N(gamma)-(octyl)glutaminyl-uracil polyoxin C
N-gamma-(octyl)glutaminyl-uracil polyoxin C
Oct-Gln-UPOC

Origin of Product

United States

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